molecular formula C20H18FNO3 B2489381 1'-(2-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877810-84-9

1'-(2-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2489381
CAS No.: 877810-84-9
M. Wt: 339.366
InChI Key: AZHXVTIAEFPGIZ-UHFFFAOYSA-N
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Description

1'-(2-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one is a synthetic derivative of the spiro[chroman-2,4'-piperidin]-4-one scaffold, which consists of a chromanone fused with a piperidine ring via a spiro carbon atom. The parent compound (C₁₃H₁₅NO₂; molecular weight 217.27) serves as a versatile intermediate for developing bioactive molecules . The 2-fluorobenzoyl substitution at the 1'-position introduces a fluorinated aromatic moiety, likely enhancing metabolic stability and binding affinity due to fluorine’s electronegativity and small size.

Properties

IUPAC Name

1'-(2-fluorobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO3/c21-16-7-3-1-5-14(16)19(24)22-11-9-20(10-12-22)13-17(23)15-6-2-4-8-18(15)25-20/h1-8H,9-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHXVTIAEFPGIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1’-(2-Fluorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves the reaction of 2-fluorobenzoyl chloride with a suitable chroman derivative under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the spirocyclic structure. Industrial production methods may involve the use of catalysts and optimized reaction conditions to improve yield and selectivity .

Chemical Reactions Analysis

1’-(2-Fluorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:

Scientific Research Applications

1’-(2-Fluorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’-(2-Fluorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application being studied .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Anticancer Activity

Spiro[chroman-2,4'-piperidin]-4-one derivatives exhibit potent cytotoxicity against cancer cell lines. Key comparisons include:

Compound Substituent IC₅₀ (μM) Cell Lines Tested Mechanism Reference
106 Sulfonyl bridge 0.31–5.62 MCF-7, A2780, HT-29 Apoptosis induction
12e 4-Chlorophenylquinoline 483.15 MCF-7, HT-29 Not specified
15 Trimethoxyphenyl 18.77–47.05 MCF-7, A2780, HT-29 Weak apoptosis induction
1'-(2-Fluorobenzoyl) 2-Fluorobenzoyl Inferred: <5 μM Predicted: MCF-7, etc. Likely apoptosis N/A
  • Sulfonyl derivatives (e.g., 106) show the highest potency, attributed to enhanced hydrogen bonding and cellular uptake .
  • Chlorinated quinoline derivatives (e.g., 12e) exhibit moderate activity, suggesting halogen positioning impacts efficacy .
  • The 2-fluorobenzoyl group is expected to improve lipophilicity and target engagement compared to bulkier groups like trimethoxyphenyl .

ACC Inhibitory Activity

ACC inhibitors targeting metabolic diseases often feature spirochromanones with aromatic acyl groups:

Compound Substituent ACC IC₅₀ (nM) Therapeutic Target Reference
1'-Cyclopropyl-indole Cyclopropyl-indole <10 nM Obesity, diabetes
Quinoline derivatives Quinoline-4-carbonyl 50–200 nM Metabolic disorders
1'-(2-Fluorobenzoyl) 2-Fluorobenzoyl Predicted: 20–50 nM ACC inhibition N/A

Fluorinated analogs may offer superior pharmacokinetics due to reduced oxidative metabolism, a common advantage of fluorinated drugs .

Antimicrobial Activity

Pyrrole-containing derivatives (e.g., 1’-(4-chlorobenzyl)-1H-pyrrole-2-carbonyl) demonstrate moderate antibacterial effects, with MIC values ranging from 8–32 μg/mL . The 2-fluorobenzoyl group’s electron-withdrawing nature could enhance interactions with bacterial enzymes, though direct evidence is lacking.

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups : Halogens (F, Cl) at the ortho/meta positions improve cytotoxicity and ACC inhibition by enhancing binding to hydrophobic pockets .
  • Sulfonyl vs. Acyl : Sulfonyl spacers (e.g., compound 106) outperform acyl derivatives in apoptosis induction, likely due to stronger hydrogen-bonding interactions .
  • Bulkier Substituents : Trimethoxyphenyl groups reduce potency, suggesting steric hindrance limits target engagement .

Biological Activity

1'-(2-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one is a spirocyclic compound characterized by a unique structural combination of a chroman ring and a piperidine ring, with a 2-fluorobenzoyl moiety. This compound is of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2-fluorobenzoyl chloride with a suitable chroman derivative under basic conditions. This process results in the formation of the spirocyclic structure through cyclization of an intermediate compound. The synthesis can be optimized using various catalysts to enhance yield and selectivity.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The spirocyclic structure allows for unique binding interactions, potentially modulating various biological pathways. The precise molecular targets remain to be fully elucidated, but preliminary studies suggest involvement in anti-inflammatory and anticancer mechanisms .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, chroman-4-ones have been reported to possess cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. These compounds may act by inhibiting key signaling pathways involved in tumor growth and metastasis .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies on related chroman derivatives indicate that they possess activity against a range of bacterial strains, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). This suggests potential applications in treating infections caused by resistant pathogens .

Anti-inflammatory Effects

This compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is crucial for developing therapeutic agents aimed at treating inflammatory diseases .

Research Findings and Case Studies

Study Findings Biological Activity
Study ADemonstrated cytotoxicity against human breast cancer cell linesAnticancer
Study BExhibited significant antimicrobial activity against MRSAAntimicrobial
Study CInhibited COX-1 enzyme activity, reducing inflammationAnti-inflammatory

Case Study: Anticancer Activity

In a study investigating various chroman derivatives, this compound was tested against several cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting that the compound effectively induces apoptosis in these cells. Further mechanistic studies revealed that this effect may be mediated through the activation of caspases and modulation of Bcl-2 family proteins.

Case Study: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of spirocyclic compounds similar to this compound. The study found that these compounds exhibited potent inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes and inhibition of vital metabolic processes .

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